N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds.
Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism by which N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-Benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities.
Benzothiazole Derivatives: Explored for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects
Uniqueness
Its combination of benzothiazole and pyrimidine moieties provides a versatile scaffold for the development of new therapeutic agents and advanced materials .
Properties
CAS No. |
920519-41-1 |
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Molecular Formula |
C20H18N4S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C20H18N4S/c1-12-8-9-15(19-23-16-6-4-5-7-18(16)25-19)11-17(12)24-20-21-13(2)10-14(3)22-20/h4-11H,1-3H3,(H,21,22,24) |
InChI Key |
RKLFAGVTTGRVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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